甲基脱氧胆酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

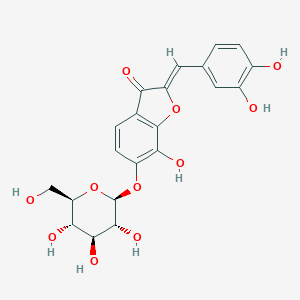

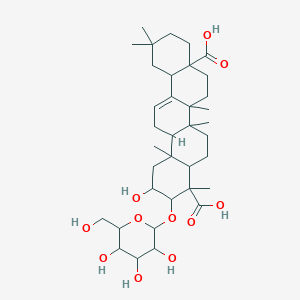

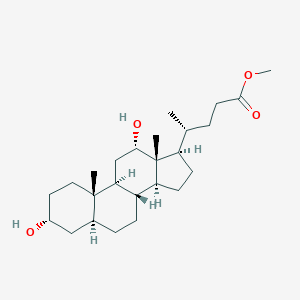

Methyl deoxycholate is a compound with the molecular formula C25H42O4 . It is a derivative of deoxycholic acid, which is one of the secondary bile acids produced as metabolic byproducts of intestinal bacteria . The primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid, which are metabolized by bacteria into deoxycholic acid .

Physical And Chemical Properties Analysis

Methyl deoxycholate has a molecular weight of 406.599 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 507.6±35.0 °C at 760 mmHg, and a flash point of 162.1±19.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

科学研究应用

蛋白质组学研究

甲基脱氧胆酸作为一种类固醇化合物被用于蛋白质组学研究。 其特性有助于从蛋白质组成、结构和活性水平研究蛋白质组 . 它在蛋白质的鉴定和定量、理解蛋白质功能以及观察蛋白质相互作用方面特别有用。

细胞裂解试剂

在生物学研究中,甲基脱氧胆酸用作细胞裂解试剂。 它在体外用于裂解细胞以提取蛋白质或其他细胞成分。 这个过程对于研究细胞内过程以及为进一步分析制备样品至关重要 .

组织培养

这种化合物在生产组织培养细胞方面起着重要作用。 组织培养对于在受控环境中研究细胞生物学至关重要,这对于包括药物开发和毒性测试在内的各种应用至关重要 .

肝脏脂肪变性研究

甲基脱氧胆酸在预防和治疗肝脏脂肪变性方面显示出潜力。 它可能通过抑制胰高血糖素样肽-1 (GLP-1) 的合成来发挥作用,GLP-1 在葡萄糖代谢和胰岛素分泌中起作用 .

.固醇和胆固醇研究

作为胆固醇类别的产品,甲基脱氧胆酸用于与固醇和胆固醇相关的研究。 这包括了解胆固醇代谢、生物合成及其对心血管疾病的影响 .

作用机制

Target of Action

Methyl Desoxycholate, also known as Methyl Deoxycholate, is a derivative of Deoxycholic Acid . The primary targets of Deoxycholic Acid are adipocytes, which are fat cells . It plays a crucial role in the emulsification and solubilization of dietary fats in the intestine .

Mode of Action

When injected subcutaneously, synthetically derived Deoxycholic Acid, such as Methyl Desoxycholate, disrupts the cell membranes in adipocytes . This disruption leads to the destruction of fat cells in the tissue, a process known as adipocytolysis . The breakdown of adipose cells results in an inflammatory reaction and the clearing of the adipose tissue remnants by macrophages .

Biochemical Pathways

Deoxycholic Acid is one of the secondary bile acids, which are metabolic byproducts of intestinal bacteria . The primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid. Bacteria metabolize chenodeoxycholic acid into the secondary bile acid lithocholic acid, and they metabolize cholic acid into deoxycholic acid .

Result of Action

The result of Methyl Desoxycholate’s action is the improvement in the appearance of moderate to severe fullness associated with submental fat in adults . By destroying fat cells, it reduces facial fullness or convexity, improving aesthetic appearance .

未来方向

While specific future directions for research on methyl deoxycholate were not found in the search results, there is ongoing research on the roles and applications of bile acids, including deoxycholic acid. This includes understanding the molecular basis of sequence-specific epigenetic responses to bile acid exposures, methods for handling exposure mixtures in a genome-wide analytic framework, and pipelines to facilitate collaborative testing .

生化分析

Cellular Effects

It is known that deoxycholic acid, a related compound, can disrupt cell membranes in adipocytes and destroy fat cells when injected subcutaneously

Molecular Mechanism

The molecular mechanism of action of Methyl Desoxycholate is not well-understood. As a derivative of deoxycholic acid, it may share some of its properties. Deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis

属性

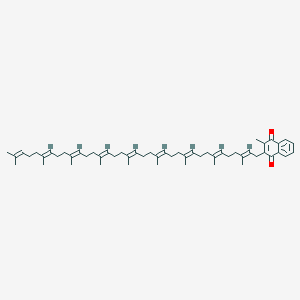

| { "Design of the Synthesis Pathway": "Methyl deoxycholate can be synthesized by the esterification of deoxycholic acid with methanol in the presence of a strong acid catalyst.", "Starting Materials": [ "Deoxycholic acid", "Methanol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add deoxycholic acid and methanol to a reaction flask", "Add a few drops of strong acid catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent under reduced pressure", "Purify the product by recrystallization or column chromatography" ] } | |

CAS 编号 |

3245-38-3 |

分子式 |

C25H42O4 |

分子量 |

406.6 g/mol |

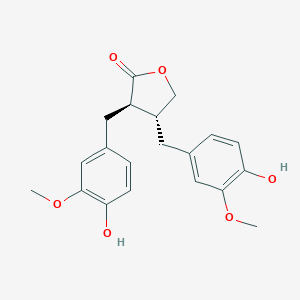

IUPAC 名称 |

methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16+,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1 |

InChI 键 |

ZHUOOEGSSFNTNP-YUOXLNDWSA-N |

手性 SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

规范 SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

其他 CAS 编号 |

3245-38-3 |

同义词 |

(3a,5b,12a)-3,12-Dihydroxy-cholan-24-oic acid methyl ester; Deoxycholic acid methyl ester; Methyl 7-deoxycholate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。